![molecular formula C5H7N3OS B240277 4-Amino-2-methylsulphinylpyrimidine](/img/structure/B240277.png)
4-Amino-2-methylsulphinylpyrimidine
Overview
Description
4-Amino-2-methylsulphinylpyrimidine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is a pyrimidine derivative with a methylsulphinyl group at the 2nd position and an amino group at the 4th position.
Mechanism of Action
The mechanism of action of 4-Amino-2-methylsulphinylpyrimidine is primarily based on its ability to inhibit specific enzymes. The compound inhibits dihydrofolate reductase by binding to the active site of the enzyme and preventing the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. Additionally, the compound inhibits thymidylate synthase by binding to the active site of the enzyme and preventing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, which is also essential for DNA synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Amino-2-methylsulphinylpyrimidine are primarily based on its inhibitory effect on specific enzymes. The compound's inhibitory effect on dihydrofolate reductase can lead to a decrease in the production of tetrahydrofolate, which is essential for DNA synthesis. This can lead to a decrease in cell growth and proliferation. Additionally, the compound's inhibitory effect on thymidylate synthase can lead to a decrease in the production of deoxythymidine monophosphate, which is also essential for DNA synthesis. This can lead to a decrease in cell growth and proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Amino-2-methylsulphinylpyrimidine in lab experiments include its high purity and its ability to inhibit specific enzymes. The compound's ability to inhibit dihydrofolate reductase and thymidylate synthase makes it a valuable tool for studying the mechanisms of DNA synthesis and cell growth. However, the compound's inhibitory effect on these enzymes can also be a limitation in some experiments, as it can lead to a decrease in cell growth and proliferation.
Future Directions
There are several future directions for the study of 4-Amino-2-methylsulphinylpyrimidine. One potential direction is the development of novel pesticides based on the compound's inhibitory effect on dihydrofolate reductase. Another potential direction is the development of novel antitumor agents based on the compound's inhibitory effect on thymidylate synthase. Additionally, the compound's potential use as a building block in the synthesis of novel materials could lead to the development of new materials with unique properties. Further studies are needed to explore these potential applications and to optimize the synthesis and purification of the compound.
In conclusion, 4-Amino-2-methylsulphinylpyrimidine is a pyrimidine derivative that has shown promising results in several scientific research applications, including pesticides, antitumor agents, and materials science. The compound's inhibitory effect on specific enzymes makes it a valuable tool for studying the mechanisms of DNA synthesis and cell growth. Further studies are needed to explore the compound's potential applications and to optimize its synthesis and purification.
Scientific Research Applications
4-Amino-2-methylsulphinylpyrimidine has shown promising results in several scientific research applications. The compound has been studied for its potential use as a pesticide due to its inhibitory effect on the enzyme dihydrofolate reductase, which is essential for the growth of plants and bacteria. Additionally, the compound has been studied for its potential use as an antitumor agent due to its ability to inhibit the enzyme thymidylate synthase, which is involved in DNA synthesis. Moreover, 4-Amino-2-methylsulphinylpyrimidine has been studied for its potential use as a building block in the synthesis of novel materials.
properties
Product Name |
4-Amino-2-methylsulphinylpyrimidine |
---|---|
Molecular Formula |
C5H7N3OS |
Molecular Weight |
157.2 g/mol |
IUPAC Name |
2-methylsulfinylpyrimidin-4-amine |
InChI |
InChI=1S/C5H7N3OS/c1-10(9)5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8) |
InChI Key |
BMORKTVSIMASQN-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=NC=CC(=N1)N |
Canonical SMILES |
CS(=O)C1=NC=CC(=N1)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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